3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-2-7-14-15(10-11)24-17(19-14)20-16(21)8-9-25(22,23)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOXBHZLCVOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation of the benzothiazole derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Chain: The final step involves the coupling of the sulfonylated benzothiazole with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the benzothiazole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Substituent Diversity: The target compound’s 4-chlorobenzenesulfonyl group contrasts with analogs featuring fluorophenyl (), isobutylphenyl (), or benzoylphenyl () substituents. Sulfonyl groups are known to improve solubility and hydrogen-bonding capacity compared to hydrophobic aliphatic chains (e.g., isobutyl in ) . The thiazolo-triazol hybrid in introduces a rigid heterocyclic system, likely enhancing target selectivity in biological systems .
Molecular Weight and Bioavailability :
- The target compound (406.9 g/mol) falls within the "drug-like" range (300–500 g/mol), whereas the lighter analog in (352.49 g/mol) may exhibit better membrane permeability.
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic compound categorized under sulfonamides, notable for its structural features that include a chlorobenzenesulfonyl group and a benzothiazole moiety. This compound has garnered attention due to its potential biological activities, which are critical for applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Sulfonamide Class : Known for antibacterial properties.
- Benzothiazole Moiety : Often associated with diverse biological activities including antimicrobial and anticancer effects.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group may facilitate strong interactions with protein active sites, while the benzothiazole component could enhance binding affinity and specificity.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis.
Anticancer Activity
Studies on related benzothiazole derivatives have shown promising anticancer effects. The mechanism typically involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study involving various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics.
- Anticancer Evaluation : In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment with the compound.
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of chlorobenzene and coupling with a benzothiazole precursor. Key reagents include 4-chlorobenzenesulfonyl chloride and 6-methyl-1,3-benzothiazol-2-amine. Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) under inert atmospheres to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Adjust stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) to improve yields.
Q. Which spectroscopic techniques are essential for confirming the identity and purity of this compound?
Core techniques include:
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme inhibition assays : Target tubulin polymerization or kinases (IC50 determination).
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like β-tubulin or HDACs.
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the sulfonyl moiety) with activity .
- Example: A QSAR study on benzothiazole derivatives showed a 20% increase in potency with fluorinated aryl groups .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times).
- Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., sulfonyl vs. carbonyl).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher IC50 in lipid-rich media due to solubility issues) .
Q. How can X-ray crystallography or cryo-EM elucidate the compound’s interaction with biological targets?
- Co-crystallize the compound with purified proteins (e.g., β-tubulin) using vapor diffusion methods.
- Refinement via SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .
- Example: A benzothiazole analog showed π-stacking with Phe272 in tubulin’s active site .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the benzothiazole ring.
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. What analytical workflows are recommended for detecting degradation products?
- HPLC-PDA/MS : Monitor stability under stress conditions (e.g., pH 2–12, 40–60°C).
- Forced degradation studies : Expose to UV light or peroxides to simulate shelf-life challenges.
- Example: A sulfonamide analog degraded via hydrolysis of the sulfonyl-amide bond at pH >10 .
Comparative Bioactivity Data
| Derivative | Modification | Biological Activity (IC50) | Reference |
|---|---|---|---|
| Parent compound | None | 15 µM (HeLa cells) | |
| 4-Fluoro-sulfonyl analog | Fluorine substitution | 8 µM (HeLa cells) | |
| Methanesulfonyl variant | Sulfonyl group replacement | 32 µM (MCF-7 cells) |
Key Recommendations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
